Technical Guide: Molecular and Physicochemical Properties of Deuterated Ziprasidone N-Oxide
Technical Guide: Molecular and Physicochemical Properties of Deuterated Ziprasidone N-Oxide
Abstract
This technical guide provides a comprehensive analysis of deuterated Ziprasidone N-oxide, a critical molecule in the bioanalytical and metabolic studies of Ziprasidone. We will delineate its molecular formula and weight, derived from foundational data on its non-deuterated and parent isotopologue counterparts. This document serves as an essential resource for researchers in drug metabolism, pharmacokinetics (DMPK), and analytical development, offering not only core physicochemical data but also the scientific rationale for its application and detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Isotopic Labeling and Metabolite Synthesis
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[3][4] Understanding these metabolic pathways is paramount for comprehending its efficacy, safety profile, and potential drug-drug interactions.
Two key molecular entities in the study of Ziprasidone are its N-oxide metabolite and its deuterated analogues.
-
Ziprasidone N-Oxide: This compound is a known metabolite and a potential degradation impurity of Ziprasidone.[5][6][7][8] Its quantification in biological matrices is essential for comprehensive pharmacokinetic profiling.
-
Deuterated Ziprasidone (e.g., Ziprasidone-d8): Isotopic labeling, typically with deuterium, is the gold standard for creating internal standards for quantitative bioanalysis using mass spectrometry.[9] The deuterium-labeled analogue is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by the detector. This co-eluting standard corrects for variations in sample preparation and instrument response, ensuring highly accurate quantification.[9][10]
By combining these two features—metabolite structure and isotopic labeling—we arrive at Deuterated Ziprasidone N-oxide . This molecule serves as the ideal internal standard for the precise quantification of the Ziprasidone N-oxide metabolite in complex biological samples.
Core Molecular Attributes: Formula and Weight
The molecular formula and weight of deuterated Ziprasidone N-oxide are derived from the established values of its parent compounds. The most common commercially available deuterated version of Ziprasidone is Ziprasidone-d8, where the eight hydrogen atoms on the piperazine ring are substituted with deuterium.[9] The N-oxidation occurs on one of the piperazine nitrogen atoms.
The calculation for the molecular weight of Ziprasidone-d8 N-oxide is as follows:
-
Start with the molecular weight of the non-deuterated Ziprasidone N-Oxide (428.94 g/mol ).[5][6][7]
-
Calculate the mass increase from the substitution of 8 hydrogen atoms with 8 deuterium atoms. This is achieved by comparing the molecular weights of Ziprasidone-d8 (420.98 g/mol ) and non-deuterated Ziprasidone (412.94 g/mol ), which reveals a mass difference of 8.04 g/mol .[1][5][9]
-
Add this mass difference to the molecular weight of the non-deuterated N-oxide to obtain the final molecular weight for the deuterated N-oxide.
The following table summarizes the quantitative data for these related compounds.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |
| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94[1][11] |
| Ziprasidone-d8 | C₂₁H₁₃D₈ClN₄OS | 420.98[5][9] |
| Ziprasidone N-Oxide | C₂₁H₂₁ClN₄O₂S | 428.94[5][6][7] |
| Ziprasidone-d8 N-Oxide | C₂₁H₁₃D₈ClN₄O₂S | 436.98 (Derived) |
Logical Synthesis and Characterization Workflow
The generation and validation of a deuterated metabolite standard require a robust and logical workflow. The process begins with the synthesis from a readily available isotopically labeled precursor, followed by rigorous purification and definitive structural characterization.
Caption: Proposed workflow for synthesis and validation of Ziprasidone-d8 N-Oxide.
Experimental Protocol: Synthesis
Objective: To synthesize Ziprasidone-d8 N-oxide from Ziprasidone-d8.
Causality: The choice of a mild oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is critical. Tertiary amines, such as the piperazine nitrogen in Ziprasidone, are readily oxidized to N-oxides. m-CPBA is effective under controlled conditions, minimizing over-oxidation or degradation of other functional groups in the molecule.
Methodology:
-
Dissolution: Dissolve Ziprasidone-d8 (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask dropwise over 30 minutes. Maintain the temperature at 0°C to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired Ziprasidone-d8 N-oxide with high purity.
Experimental Protocol: Characterization
Objective: To confirm the identity and purity of the synthesized Ziprasidone-d8 N-oxide.
Causality: A multi-pronged analytical approach is necessary for unambiguous structure confirmation. High-resolution mass spectrometry provides an exact mass that validates the elemental composition, while NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the specific site of oxidation.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Procedure: Infuse a dilute solution of the purified sample in methanol/water into the mass spectrometer.
-
Expected Result: The instrument should detect a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₂₁H₁₄D₈ClN₄O₂S⁺. This provides definitive confirmation of the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Procedure: Prepare a sample of the purified compound (~5-10 mg) in the NMR solvent and acquire spectra.
-
Expected Results:
-
¹H NMR: A significant downfield shift is expected for the protons on the carbons adjacent (alpha) to the newly formed N-oxide group compared to the Ziprasidone-d8 precursor. The integration of signals will confirm the proton count. The characteristic signals from the piperazine ring protons will be absent due to deuteration.
-
¹³C NMR: The carbon atoms alpha to the N-oxide will exhibit a noticeable downfield shift (deshielding), while the beta carbons will show a smaller upfield shift (shielding).[12] These characteristic shifts are diagnostic for N-oxide formation.
-
-
Structural Transformation Pathway
The chemical relationship between Ziprasidone and its deuterated N-oxide metabolite can be visualized as a two-step transformation: isotopic labeling followed by metabolic oxidation.
Caption: Chemical relationship between Ziprasidone and its derivatives.
Conclusion
Deuterated Ziprasidone N-oxide (specifically, Ziprasidone-d8 N-oxide) is a highly specialized yet indispensable tool for advanced pharmaceutical research. Its precise molecular formula is C₂₁H₁₃D₈ClN₄O₂S, corresponding to a derived molecular weight of 436.98 g/mol . The primary application of this compound is as a robust internal standard for the accurate quantification of the Ziprasidone N-oxide metabolite in pharmacokinetic and drug metabolism studies. The synthesis and characterization workflows detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high degree of scientific integrity required in modern drug development.
References
-
Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]
-
Axios Research. (n.d.). Ziprasidone N-Oxide - CAS 188797-76-4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ziprasidone - Stable isotopes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ziprasidone N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem Compound Database. Retrieved from [Link]
-
Prakash, C., et al. (1999). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 27(10), 1141-1149. Retrieved from [Link]
-
Singh, S. K., et al. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. Molecules, 28(9), 3939. Retrieved from [Link]
-
Miceli, J. J., et al. (2000). Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers. British Journal of Clinical Pharmacology, 49 Suppl 1, 43S-47S. Retrieved from [Link]
-
Szultka-Młyńska, M., et al. (2019). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. Journal of Pharmaceutical and Biomedical Analysis, 174, 531-539. Retrieved from [Link]
-
A. (2020). Development of Nanocrystal Ziprasidone Orally Disintegrating Tablets: Optimization by Using Design of Experiment and In Vitro Evaluation. AAPS PharmSciTech, 21(4), 119. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Safety Study of Ziprasidone (Geodon) for the Depressive Mixed State. Retrieved from [Link]
-
Beedham, C. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(4), 341-346. Retrieved from [Link]
-
A., et al. (2017). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Current Pharmaceutical Research, 7(3), 2082-2092. Retrieved from [Link]
-
Dalvie, D., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(6), 841-847. Retrieved from [Link]
- Google Patents. (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.
-
Bhavyasri, K., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. British Journal of Pharmaceutical Research, 6(5), 322-332. Retrieved from [Link]
-
K. Boczoń, W., et al. (2001). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 6(12), 999-1006. Retrieved from [Link]
-
Jończyk, J., et al. (2022). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 27(16), 5176. Retrieved from [Link]
Sources
- 1. Ziprasidone - Wikipedia [en.wikipedia.org]
- 2. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Ziprasidone N-Oxide - CAS - 188797-76-4 | Axios Research [axios-research.com]
- 7. Ziprasidone N-oxide | CAS 188797-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide [mdpi.com]
